Deacetyl Diltiazem N-Oxide

Vue d'ensemble

Description

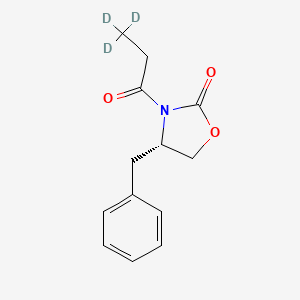

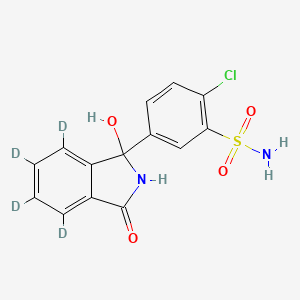

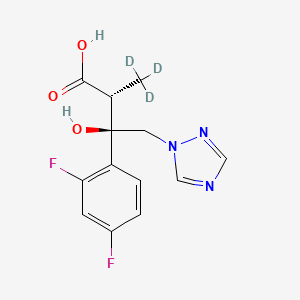

Deacetyl Diltiazem N-Oxide is a metabolite of Diltiazem, a benzothiazepine derivative known for its antihypertensive and vasodilating properties. This compound is characterized by its molecular formula C20H24N2O4S and a molecular weight of 388.48 . It is part of the Diltiazem family and is recognized for its bioactive properties .

Mécanisme D'action

Target of Action

Deacetyl Diltiazem N-Oxide is a metabolite of Diltiazem , a benzothiazepine derivative with antihypertensive and vasodilating properties . Diltiazem primarily targets cardiac and vascular smooth muscle . It inhibits the calcium influx into these muscles during depolarization . Compared to other drugs, Diltiazem displays an intermediate specificity to target both the cardiac and vascular smooth muscle .

Mode of Action

The mode of action of this compound is similar to its parent compound, Diltiazem. It works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition results in vasodilation, reducing blood pressure and the workload on the heart .

Biochemical Pathways

Diltiazem is metabolized in the liver through several pathways, including deacetylation, N-demethylation, and O-demethylation . This compound is one of the metabolites produced through these metabolic pathways .

Pharmacokinetics

Diltiazem and its metabolites, including this compound, are well-absorbed and undergo first-pass metabolism after oral administration . The metabolites are detectable in plasma within 30 minutes . The terminal half-lives of the metabolites are considerably longer than that of Diltiazem . Less than 5% of the dose is excreted as unchanged Diltiazem in the urine over a 24-hour period .

Result of Action

The action of this compound results in potent vasodilation, reducing blood pressure and the workload on the heart . This makes it effective in managing cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .

Action Environment

The action of this compound, like its parent compound Diltiazem, can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Also, individual variations in liver function can influence the metabolism and efficacy of the compound .

Analyse Biochimique

Cellular Effects

It is known that Diltiazem, the parent compound of Deacetyl Diltiazem N-Oxide, inhibits the influx of calcium into cardiac and vascular smooth muscle during depolarization . This suggests that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

This compound is involved in metabolic pathways within the body. It is a metabolite of Diltiazem, which is metabolized in the liver by several pathways, including deacetylation, N-demethylation, and O-demethylation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Deacetyl Diltiazem N-Oxide typically involves the oxidation of Deacetyl Diltiazem. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for the validation of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Deacetyl Diltiazem N-Oxide undergoes various chemical reactions, including:

Oxidation: Conversion of Deacetyl Diltiazem to this compound.

Reduction: Potential reduction back to Deacetyl Diltiazem under specific conditions.

Substitution: Possible substitution reactions at the amino or hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: this compound.

Reduction: Deacetyl Diltiazem.

Substitution: Substituted derivatives of this compound.

Applications De Recherche Scientifique

Deacetyl Diltiazem N-Oxide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Diltiazem and its metabolites.

Biology: Studied for its role in cellular processes and its interaction with various biological molecules.

Medicine: Investigated for its potential therapeutic effects and its role in the metabolism of Diltiazem.

Industry: Utilized in the development of pharmaceutical formulations and quality control processes.

Comparaison Avec Des Composés Similaires

Diltiazem: The parent compound, known for its antihypertensive and vasodilating properties.

Deacetyl Diltiazem: A metabolite with similar pharmacological activity.

N-monodesmethyl Diltiazem: Another metabolite with distinct metabolic pathways.

Uniqueness: Deacetyl Diltiazem N-Oxide is unique due to its specific oxidation state and its role in the metabolic pathway of Diltiazem. It retains a significant portion of the pharmacological activity of the parent compound, making it a valuable subject of study in pharmacokinetics and drug metabolism .

Propriétés

IUPAC Name |

2-[(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-22(2,25)13-12-21-16-6-4-5-7-17(16)27-19(18(23)20(21)24)14-8-10-15(26-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGDJMNXZDLMHP-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747423 | |

| Record name | 2-[(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122619-90-3 | |

| Record name | 2-[(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deacetyl Diltiazem N-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JR44YR7QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3](/img/structure/B587657.png)

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)